N,N-dimethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
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Overview
Description
N,N-Dimethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide is a chemical compound with diverse applications in scientific research, including drug discovery, organic synthesis, and material science. This compound is characterized by its complex molecular structure, which includes a piperazine ring, a sulfonyl group, and a carboxamide group.
Preparation Methods
The synthesis of N,N-dimethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine core. One common synthetic route includes the following steps:
Piperazine Formation: : Piperazine is synthesized through the reaction of ethylene diamine with formaldehyde under acidic conditions.
Sulfonylation: : The piperazine core is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the sulfonyl group.
Carboxamide Formation: : Finally, the carboxamide group is introduced by reacting the sulfonylated piperazine with dimethylcarbamoyl chloride in the presence of a base.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
N,N-Dimethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfonyl derivatives.
Reduction: : Reduction reactions can be used to modify the sulfonyl group.
Substitution: : Substitution reactions at the piperazine ring can introduce different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfonyl chlorides, amides, and other derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: : The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: : It is used in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group plays a crucial role in binding to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-Dimethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide is unique due to its specific structural features and biological activity. Similar compounds include other sulfonyl-containing piperazines and carboxamides, such as N-methylpiperazine and N-ethylcarboxamide. These compounds share some structural similarities but differ in their functional groups and biological properties.
Properties
IUPAC Name |
N,N-dimethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-12-4-6-13(7-5-12)21(19,20)17-10-8-16(9-11-17)14(18)15(2)3/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTNQOBDVHKENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801806 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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